Oxacycloheptadec-13-en-2-one
Description
Contextualization within Macrocyclic Lactone Chemistry
Macrocyclic lactones are a broad class of compounds characterized by a large ring structure containing a cyclic ester, or lactone, functional group. These molecules are of significant interest due to their diverse biological activities and applications, notably in the pharmaceutical and fragrance industries. ontosight.airesearchgate.net Oxacycloheptadec-13-en-2-one fits squarely within this chemical class, sharing the characteristic large lactone ring. ontosight.ai
The properties and potential applications of macrocyclic lactones are heavily influenced by the size of the ring and the presence and position of other functional groups, such as double bonds and alkyl substituents. ontosight.ai The 17-membered ring of this compound places it among the larger macrocycles, which often exhibit unique conformational properties that can impact their biological interactions.
General synthesis strategies for macrocyclic lactones often involve cyclization reactions of long-chain hydroxy acids. ontosight.ai These methods are designed to overcome the entropic challenge of bringing the two ends of a long molecule together.
Historical Perspectives of this compound Investigations
Detailed historical accounts focusing specifically on the investigation of this compound are not extensively documented in readily available literature. Much of the research on macrocyclic lactones has historically been centered on naturally occurring compounds with potent biological activities or those with significant commercial value in the fragrance industry.
However, the synthesis and study of unsaturated 17-membered macrocyclic lactones fall within the broader historical development of macrolide chemistry. Early work in this area was often driven by the desire to create synthetic analogues of natural products or to explore the structure-activity relationships within this class of compounds. The development of new synthetic methodologies, has made the targeted synthesis of specific isomers like (13E)-1-oxacycloheptadec-13-en-2-one more feasible in recent decades.
Significance and Research Trajectories for this compound
The significance of this compound in academic research is multifaceted, though it remains a relatively niche compound compared to some of its more famous macrocyclic lactone cousins.
In the realm of fragrance chemistry, while some macrocyclic lactones are prized for their musk-like scents, specific organoleptic properties for this compound are not widely reported. thegoodscentscompany.com However, research into various isomers of unsaturated macrocyclic lactones is ongoing to discover novel scent profiles.
From a medicinal chemistry perspective, macrolides, in general, are known to possess antimicrobial properties. ontosight.ai While the specific biological activity of this compound is still an area of active research, its structural similarity to other biologically active macrolides suggests it could be a candidate for such investigations. ontosight.ai
Future research trajectories for this compound are likely to focus on several key areas:
Novel Synthetic Routes: The development of more efficient and stereoselective methods for the synthesis of specific isomers of unsaturated macrocyclic lactones remains a pertinent goal in organic chemistry.
Biological Screening: Comprehensive screening of its biological activity, including antimicrobial and other therapeutic potentials, could uncover previously unknown applications.
Material Science: The conformational properties of large macrocycles are of interest in the development of new materials, and further study of this compound could contribute to this field.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94022-32-9 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(13E)-1-oxacycloheptadec-13-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h7,9H,1-6,8,10-15H2/b9-7+ |
InChI Key |
XWCWYOGCIDZQFF-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCCC=CCCCC1 |
Origin of Product |
United States |
Natural Occurrence and Isolation of Oxacycloheptadec 13 En 2 One
Identification from Botanical Sources and Essential Oils
There are no scientific reports identifying Oxacycloheptadec-13-en-2-one as a constituent of any botanical source or essential oil. The compound is not listed as a naturally occurring fragrance or flavor molecule. ontosight.aithegoodscentscompany.com While other isomers of oxacycloheptadecen-2-one, such as ambrettolide ((8Z)-oxacycloheptadec-8-en-2-one), are well-known components of certain plant-derived oils, the specific isomer with the double bond at the 13th position has not been found in nature.
Advanced Extraction and Purification Methodologies
Given that this compound is not isolated from natural materials, there are no established extraction or purification methodologies for this purpose. The compound is produced through chemical synthesis. ontosight.ai
Elucidation of Proposed Biosynthetic Pathways for this compound
As this compound is not a natural product, there are no proposed biosynthetic pathways for its formation in any organism. Biosynthetic studies of macrocyclic lactones are focused on naturally occurring isomers.
Synthetic Strategies for Oxacycloheptadec 13 En 2 One and Analogues
Chemical Synthesis Approaches
The construction of the 17-membered ring of oxacycloheptadec-13-en-2-one is the pivotal step in its synthesis. Various macrocyclization techniques have been developed to achieve this transformation efficiently.
Macrocyclization Reactions for Lactone Ring Formation
The direct intramolecular esterification of a long-chain hydroxy acid, known as macrolactonization, is a fundamental approach to synthesizing macrocyclic lactones. The success of these reactions often hinges on the use of high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Several methods have been developed to activate the carboxylic acid and facilitate the ring-closing process.
One common strategy involves the use of activating agents such as symmetric benzoic anhydrides in the presence of basic catalysts. For instance, the synthesis of (9E)-isoambrettolide, a constitutional isomer of this compound, has been achieved through the lactonization of the corresponding seco-acid using substituted benzoic anhydrides with basic catalysts lookchem.com. Another approach involves the preparation of ambrettolide and its isomers from 1,9-cyclohexadecadiene, where a key step is the oxidation of hydroxy ketones in the presence of a boron trifluoride etherate catalyst to form hydroxy cyclohexadecanolides, which are then dehydrated google.com.
The choice of solvent and the presence of specific additives can also significantly influence the outcome of macrocyclization reactions. For example, in some cases, performing the reaction in non-polar solvents can favor the desired cyclization.
| Lactonization Method | Activating Agent/Catalyst | Key Features | Example Application (Analogous Compounds) |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mild conditions, high yields | Synthesis of various macrolides |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, Triphenylphosphine | Forms a 2-pyridinethiol ester intermediate | Widely used in natural product synthesis |
| Shiina Macrolactonization | Aromatic carboxylic acid anhydrides, Lewis acid catalysts | Effective for medium to large rings | Synthesis of various macrolactones |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine | Intramolecular esterification under mild, neutral conditions | Cyclization of ω-hydroxy acids |
Ring-Closing Metathesis (RCM) in Macrolactone Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated macrocycles, including macrolactones. This method utilizes transition metal catalysts, most notably those based on ruthenium, to form a new double bond within a molecule, leading to cyclization. The key advantage of RCM is its high functional group tolerance and its ability to form large rings with high efficiency.
The synthesis of this compound via RCM would involve an acyclic precursor containing terminal alkene functionalities at both ends of a long chain. The intramolecular metathesis of this diene would then lead to the formation of the 17-membered ring with the characteristic C=C double bond at the 13-position. The stereochemistry of the newly formed double bond (E or Z) can often be influenced by the choice of catalyst and reaction conditions.
The general reaction is as follows:
HOOC-(CH2)n-CH=CH-(CH2)m-CH=CH2 --[Ru catalyst]--> Oxacycloalkenone + Ethylene (B1197577)
This strategy has been successfully applied to the synthesis of various macrocyclic lactones and natural products.
Alternative Cyclization Strategies for this compound Construction
Beyond traditional macrolactonization and RCM, other innovative strategies have been explored for the construction of macrolactones. These methods often involve unique bond-forming reactions to achieve cyclization.
One such approach is the use of biosynthetic pathways. The biosynthesis of ω-hydroxy fatty acids, which are precursors to macrolactones, can be achieved using recombinant Escherichia coli nih.gov. These biocatalytic methods offer a sustainable and environmentally friendly alternative to traditional chemical synthesis.
Another strategy involves the use of radical reactions. For example, the Barton radical-based protocol has been employed for the synthesis of macrocyclic lactones. Additionally, various transition-metal-catalyzed cyclization reactions, other than metathesis, have been developed.
Total Synthesis of this compound and Related Isomers
The total synthesis of a complex molecule like this compound requires a carefully planned synthetic route, which is often developed through retrosynthetic analysis.
Retrosynthetic Disconnections and Key Intermediates
A retrosynthetic analysis of this compound would logically disconnect the ester bond of the lactone, leading to the seco-acid, (E)-16-hydroxy-hexadec-13-enoic acid. This key intermediate contains both the hydroxyl and carboxylic acid functionalities required for the final cyclization, as well as the E-configured double bond.
Further disconnection of this hydroxy acid would involve breaking the carbon chain to identify simpler, readily available starting materials. A plausible disconnection would be at the C-C bond adjacent to the double bond, suggesting a synthetic strategy involving the coupling of two smaller fragments. For instance, a fragment containing the carboxylic acid and another containing the alcohol and the terminal alkene could be coupled.
A potential retrosynthetic pathway is outlined below:
The synthesis of the key intermediate, (E)-16-hydroxy-hexadec-13-enoic acid, is a critical aspect of the total synthesis. This can be achieved from various starting materials, including naturally occurring fatty acids like aleuritic acid or through multi-step chemical synthesis involving the stereoselective formation of the double bond.
Stereoselective Synthesis of the Macrocyclic Core
A crucial challenge in the synthesis of this compound is the stereoselective construction of the (E)-double bond at the C13 position. Several methods are available for the stereoselective synthesis of alkenes.
One common approach is the Wittig reaction or its modifications, such as the Schlosser modification, which can provide high E-selectivity. Another powerful method is the Julia olefination. More contemporary methods include cross-metathesis reactions with stereoselective catalysts.
The synthesis of ambrettolide, a closely related isomer, has been accomplished from phloionolic acid, demonstrating a stereocontrolled route to a macrocyclic lactone rsc.org. In this synthesis, the stereochemistry of the starting material dictates the stereochemistry of the final product.
The table below summarizes some of the key reactions and reagents used in the stereoselective synthesis of precursors for macrolactones like this compound.
| Reaction | Reagents/Catalyst | Purpose | Stereochemical Outcome |
| Wittig Reaction (Schlosser modification) | Ylide, Aldehyde, Phenylithium | Formation of C=C double bond | High E-selectivity |
| Julia-Kocienski Olefination | Sulfone, Aldehyde, Base | Formation of C=C double bond | High E-selectivity |
| Cross-Metathesis | Alkene, Alkene, Ruthenium catalyst | Formation of C=C double bond | Catalyst dependent E/Z selectivity |
| Reduction of Alkynes | Na/NH3 (Birch reduction) | Formation of trans-alkene | High E-selectivity |
Biomimetic Synthetic Routes to this compound
Biomimetic synthesis endeavors to replicate nature's strategies for constructing complex molecules. In the case of this compound, also known as ambrettolide, this approach draws inspiration from the proposed biosynthetic pathways of macrocyclic compounds. nih.govnih.gov These strategies often provide advantages in stereochemical control and can offer novel pathways to the target molecule and its analogues. nih.gov
A key feature of biomimetic macrocyclization is the strategic closure of a large ring from a linear precursor, mimicking enzymatic processes. nih.gov For instance, the synthesis of related macrocycles has been achieved through a biomimetic Mannich macrocyclization, which highlights how nature utilizes specific chemical reactions to forge large-ring systems. nih.gov While the exact biosynthetic pathway of ambrettolide in its natural source, the ambrette plant (Abelmoschus moschatus), is not fully elucidated, hypothetical pathways guide synthetic chemists. chemicalbull.comdeascal.com These routes often involve the cyclization of a long-chain hydroxy acid, a reaction that is a cornerstone of many proposed biomimetic syntheses. deascal.com
The challenges in these syntheses often lie in controlling the macrocyclization step to favor the desired monomeric ring structure over oligomerization. acs.org Researchers may employ high-dilution techniques or specific activating agents to mimic the controlled environment of an enzyme's active site. The stereochemistry of the double bond (Z or E isomer) is another critical aspect where biomimetic approaches seek to emulate the selectivity of natural enzymes. scentree.co
Biotechnological Production and Sustainable Synthesis Routes
The increasing demand for natural and sustainably sourced compounds has driven significant research into biotechnological methods for producing fragrances like this compound. These approaches are considered more environmentally benign compared to traditional chemical syntheses, which may rely on petrochemical precursors. googleapis.comgoogle.com
Microbial Fermentation Processes for Compound Production
Microbial fermentation presents a promising avenue for the production of this compound. This involves cultivating microorganisms, either naturally producing the compound or genetically engineered to do so, in a controlled environment. nih.gov
One notable example involves the use of the medicinal fungus Perenniporia robiniophila. This fungus has been shown to produce ambrettolide naturally. google.com The process involves the cultivation of the fungus, either through artificial cultivation of its fruiting body or through submerged fermentation of its mycelium. Following cultivation, the compound is extracted using organic solvents and purified. This method is advantageous as the raw material can be reliably produced through industrial fermentation, overcoming the resource limitations of harvesting from plants. google.com
Furthermore, advances in metabolic engineering and synthetic biology allow for the development of microbial "cell factories". nih.govnih.govweforum.org Scientists can engineer common platform organisms, such as E. coli or Saccharomyces cerevisiae, by introducing the necessary biosynthetic genes to produce specific fatty acid derivatives that can serve as precursors to this compound. google.com This approach offers the potential for high-yield, cost-effective, and renewable production from simple carbon sources. googleapis.comnih.gov The ability to engineer these pathways provides a high degree of control over the final product, potentially producing specific isomers with desired fragrance profiles. google.com
| Microorganism | Production Method | Key Process Steps | Potential Advantage |
| Perenniporia robiniophila | Natural Fermentation/Cultivation | Cultivation of mycelium or fruiting body, solvent extraction, purification. google.com | Production of a "natural" fragrance, not limited by plant raw material. google.com |
| Engineered E. coli / Yeast | Metabolic Engineering / Fermentation | Introduction of biosynthetic genes, fermentation on simple carbon sources, product recovery. google.comweforum.org | High-yield, cost-effective, renewable, and controlled production. googleapis.comnih.gov |
Enzymatic Synthesis Approaches
Enzymatic synthesis leverages the high selectivity and efficiency of isolated enzymes to catalyze specific reactions, such as the critical macrolactonization step in the formation of this compound. This chemo-enzymatic approach combines the benefits of biological catalysts with chemical synthesis. googleapis.comchempedia.info
Lipases and cutinases are particularly effective for this purpose. These enzymes can catalyze the intramolecular esterification (lactonization) of a suitable ω-hydroxy fatty acid precursor, such as 16-hydroxy-cis-9-hexadecenoic acid (ambrettolic acid), to form the macrocyclic lactone. The reactions are typically performed in organic solvents to shift the equilibrium towards lactonization.
A key advantage of enzymatic processes is their ability to operate under mild conditions, which helps to avoid side reactions and degradation of sensitive molecules. chempedia.info Furthermore, the stereoselectivity of enzymes can be exploited to produce specific isomers of this compound. For example, cutinase from Humicola insolens has been studied for its ability to catalyze ring-opening polymerizations of lactones, and such enzymes are also prime candidates for the reverse reaction, macrolactonization. nih.gov The choice of enzyme and reaction conditions can significantly influence the reaction rate and yield.
| Enzyme Type | Example Source Organism | Reaction Catalyzed | Substrate Example |
| Lipase | Candida antarctica (CALB) nih.gov | Macrolactonization | ω-hydroxyalkenoic acids |
| Cutinase | Humicola insolens nih.gov | Macrolactonization | ω-hydroxyalkenoic acids |
These enzymatic methods represent a green chemistry approach, reducing the need for harsh reagents and providing a pathway to high-purity products. chempedia.info
Chemical Reactivity and Transformation Mechanisms of Oxacycloheptadec 13 En 2 One
Oxidation Reactions of the Lactone Moiety and Olefinic Bond
The presence of both a lactone (cyclic ester) and an alkene functional group in Oxacycloheptadec-13-en-2-one allows for selective oxidation reactions. The olefinic bond is susceptible to various oxidative transformations.
One common reaction is epoxidation , where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene. The resulting epoxide is a versatile intermediate that can undergo further nucleophilic ring-opening reactions.
Another key oxidation reaction is oxidative cleavage of the double bond. This can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or with potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the double bond to yield two different aldehyde functional groups. An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids.
The lactone moiety itself is generally resistant to further oxidation under mild conditions. However, very strong oxidizing agents could potentially lead to the degradation of the ring structure. Research on the related compound, oxacycloheptadec-10-en-2-one, indicates that it can be oxidized to form the corresponding carboxylic acids, likely through cleavage of the lactone ring under forceful conditions.
Table 1: Oxidation Reactions of this compound
| Reaction Type | Reagent(s) | Functional Group Targeted | Major Product(s) |
|---|---|---|---|
| Epoxidation | m-CPBA | Olefinic Bond | Epoxide derivative |
| Oxidative Cleavage (Reductive Workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Olefinic Bond | Dialdehyde |
| Oxidative Cleavage (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Olefinic Bond | Dicarboxylic acid |
Reduction Pathways of Carbonyl and Alkenyl Functional Groups
The carbonyl group of the lactone and the carbon-carbon double bond can be selectively reduced using different reagents.
The carbonyl group of the lactone can be reduced to a diol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by ring opening and further reduction of the resulting aldehyde or carboxylic acid intermediate to a primary alcohol. The ester is thus converted into two alcohol groups. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters but can reduce ketones and aldehydes. libretexts.orgyoutube.com
The alkenyl functional group can be selectively reduced to an alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). smolecule.com This process, known as saturation, converts the double bond into a single bond without affecting the lactone's carbonyl group.
It is possible to reduce both functional groups simultaneously by using a combination of methods, such as catalytic hydrogenation followed by reduction with LiAlH₄, or under specific high-pressure hydrogenation conditions that can also reduce the ester.
Table 2: Reduction Pathways for this compound
| Reaction Type | Reagent(s) | Functional Group Targeted | Major Product(s) |
|---|---|---|---|
| Carbonyl Reduction | LiAlH₄ followed by H₂O workup | Lactone Carbonyl | Diol (1,15-Hexadecanediol) libretexts.org |
| Alkene Reduction | H₂, Pd/C | Alkenyl Group | Saturated Lactone (Oxacycloheptadecan-2-one) smolecule.com |
Nucleophilic Acyl Substitution Mechanisms of this compound
The lactone functional group is a carboxylic acid derivative and is, therefore, susceptible to nucleophilic acyl substitution . libretexts.orglibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, expelling the alkoxide part of the ring as a leaving group, which subsequently gets protonated, resulting in a ring-opened product. libretexts.orgmasterorganicchemistry.com
The general mechanism proceeds in two steps:
Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
Leaving group departure: The tetrahedral intermediate is unstable and collapses. The C-O double bond reforms, and the bond to the leaving group (the oxygen atom within the ring) is cleaved. libretexts.orgyoutube.com
Common nucleophiles that can participate in this reaction include:
Hydroxide (B78521) ions (OH⁻) , leading to hydrolysis.
Alkoxide ions (RO⁻) , leading to transesterification.
Ammonia (NH₃) and amines (RNH₂ or R₂NH) , leading to ammonolysis or aminolysis, which forms a hydroxy amide.
The reactivity of the lactone towards nucleophilic attack is influenced by ring strain and the stability of the leaving group. Macrocyclic lactones like this compound have less ring strain than smaller lactones, which can affect their reactivity.
Hydrolysis and Esterification Dynamics of the Lactone Ring
Hydrolysis is a specific and fundamental example of nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis (saponification): This process is effectively irreversible and involves the attack of a hydroxide ion (a strong nucleophile) on the carbonyl carbon. masterorganicchemistry.com The reaction opens the lactone ring to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding hydroxy carboxylic acid (16-hydroxy-13-hexadecenoic acid).
Acid-catalyzed hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water. The reaction yields the same hydroxy carboxylic acid.
Esterification , in the context of a pre-existing ester like a lactone, is more accurately described as transesterification . This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with an alcohol (e.g., methanol (B129727) or ethanol) would result in a ring-opened product that is an ester of the new alcohol (e.g., methyl 16-hydroxy-13-hexadecenoate).
Stereochemical Isomerization Studies of the Double Bond
The double bond at the C13 position in this compound can exist as one of two stereoisomers: cis (Z) or trans (E). ontosight.ainih.gov The specific stereochemistry significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. ontosight.ai
Isomerization from one form to the other can be induced under certain conditions.
Thermal Isomerization: Heating can sometimes provide sufficient energy to overcome the rotational barrier of the double bond, leading to a mixture of cis and trans isomers.
Photochemical Isomerization: Irradiation with light of a suitable wavelength can promote an electron to a π* antibonding orbital, allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation back to the ground state, a mixture of isomers can be formed.
Catalytic Isomerization: Certain catalysts, including acid or radical species, can facilitate the interconversion of cis and trans isomers.
The study of such isomerization is crucial, particularly in fields like fragrance chemistry, where the different stereoisomers of a macrocyclic lactone can possess distinct olfactory characteristics. For example, the synthesis of related compounds can sometimes yield stereoisomeric byproducts that affect their final properties.
Advanced Spectroscopic and Analytical Characterization of Oxacycloheptadec 13 En 2 One
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the characterization of novel compounds, offering the precise determination of the molecular formula through accurate mass measurements. For Oxacycloheptadec-13-en-2-one, with a computed monoisotopic mass of 252.208930132 Da, HRMS would confirm this elemental composition with a high degree of certainty. nih.gov
For instance, LC-ESI-QTOF analysis of Oxacycloheptadec-8-en-2-one has shown a precursor ion [M+H]⁺ at m/z 253.2162, with subsequent fragmentation providing valuable structural information. nih.gov A similar approach for this compound would be instrumental in confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. A complete NMR analysis, including one-dimensional and two-dimensional techniques, is essential for the unambiguous structural assignment of this compound.
Although a complete experimental NMR dataset for this compound is not publicly documented, we can predict the expected spectral features based on its structure.
One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone Analysis
The ¹H NMR spectrum would provide information on the chemical environment of each proton. Key signals would include those for the olefinic protons of the C13-C14 double bond, the protons adjacent to the ester oxygen and the carbonyl group, and the complex multiplet region of the long methylene (B1212753) chains.
The ¹³C NMR spectrum would reveal the number of unique carbon environments. Distinctive signals would be expected for the carbonyl carbon (C2), the olefinic carbons (C13 and C14), and the carbon bonded to the ester oxygen (C17). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the methylene-rich backbone.
A hypothetical ¹³C NMR chemical shift table is presented below based on general principles and data for similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 170-175 |
| C3-C12 | 20-40 |
| C13 (=CH) | 125-135 |
| C14 (=CH) | 125-135 |
| C15-C16 | 20-40 |
| C17 (CH₂-O) | 60-65 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are critical for establishing the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, allowing for the tracing of the methylene chains and confirming the positions of the double bond and ester functionality.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, providing a definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the entire molecular structure, including the placement of the carbonyl group and the double bond within the macrocyclic ring.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key functional groups are the ester (lactone) and the carbon-carbon double bond.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |
| C=O (ester) | ~1735 (strong) | ~1735 (weak) |
| C-O (ester) | ~1250-1150 (strong) | |
| C=C (alkene) | ~1650 (weak to medium) | ~1650 (medium to strong) |
| =C-H (alkene) | ~3020 (medium) | ~3020 (medium) |
| C-H (alkane) | ~2960-2850 (strong) | ~2960-2850 (strong) |
The strong C=O stretching vibration in the IR spectrum is a characteristic feature of the lactone. Conversely, the C=C stretching vibration is often more prominent in the Raman spectrum. The combination of both techniques would provide a comprehensive vibrational profile of the molecule.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) , particularly with a reversed-phase column (e.g., C18), would be a suitable method for purity determination. A UV detector could be used to monitor the elution of the compound, although the alkene chromophore would result in a relatively weak signal. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would provide more universal detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing volatile compounds like this macrocyclic lactone. The gas chromatogram would indicate the purity, while the mass spectrum of the eluting peak would provide structural information and aid in identification. GC analysis of related isomers has been documented, suggesting its applicability here. nist.gov The separation of the (E) and (Z) isomers of the double bond, if present, would be a key objective of the chromatographic analysis.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would unequivocally establish the bond lengths, bond angles, and the conformation of the 17-membered ring in the solid state. Furthermore, it would provide an unambiguous determination of the stereochemistry of the double bond.
To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database. Obtaining a suitable single crystal for X-ray diffraction analysis would be a significant step in fully characterizing this molecule.
Computational Chemistry and Theoretical Studies on Oxacycloheptadec 13 En 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can predict a variety of properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics.
For macrocyclic lactones, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the global energy minimum conformation).
Calculate Spectroscopic Data: Predict infrared (IR) spectra. For instance, DFT calculations can estimate the vibrational frequencies of key functional groups, such as the carbonyl (C=O) stretch in the lactone ring. A study on various macrocyclic musks used DFT to simulate vibrational modes, finding that specific frequency bands could help distinguish between musk and non-musk odorants. researchgate.net
Analyze Intermolecular Interactions: By calculating the electrostatic potential surface, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding how a molecule like Oxacycloheptadec-13-en-2-one might interact with biological receptors, such as olfactory receptors. nih.gov For example, the negative potential around the carbonyl oxygen suggests it can act as a hydrogen bond acceptor, a key interaction in the binding of musks to their receptors. nih.gov
A hypothetical DFT study on this compound would likely focus on the energetics of its various conformers and the electronic properties endowed by the lactone and alkene functional groups.
Table 1: Representative Data from DFT Calculations on a Related Macrocyclic Ketone (Muscone)
| Calculated Property | Value | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule. |
Note: This table is illustrative and based on typical values for similar macrocyclic ketones. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility
Macrocyclic molecules like this compound are not static; they are highly flexible and can adopt a multitude of shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape over time. nih.govnih.govyoutube.com
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows researchers to:
Explore Conformational Space: An MD simulation can reveal the different low-energy conformations a macrocycle can adopt in various environments (e.g., in a vacuum, in water, or near a lipid bilayer). nih.govnih.gov This is critical because the biologically active conformation may not be the one with the absolute lowest energy. nih.govnih.gov
Assess Molecular Flexibility: By tracking the fluctuations of atomic positions, MD can identify which parts of the macrocyclic ring are rigid and which are more flexible. The presence of the double bond in this compound, for instance, would introduce a region of rigidity in the otherwise flexible carbon chain.
Simulate Binding to Receptors: MD can be used to model the process of a ligand, such as a musk molecule, binding to a protein receptor. This can provide insights into the key interactions that stabilize the bound complex and trigger a biological response. nih.gov
A study comparing different conformational search methods for macrocycles highlighted the importance of using specialized techniques to adequately sample the vast conformational space of these large rings. nih.gov For a molecule like this compound, an MD simulation would be invaluable for understanding how its 17-membered ring folds and contorts, which is directly related to its ability to fit into the binding pocket of an olfactory receptor.
Table 2: Illustrative Output from a Hypothetical MD Simulation of this compound
| Parameter | Simulated Value | Implication |
| Radius of Gyration | 7.5 ± 0.5 Å | A measure of the molecule's compactness. |
| Number of Unique Conformers (within 5 kcal/mol) | >100 | Indicates high conformational flexibility. |
| Predominant Intramolecular H-bonds | None | The molecule likely relies on its shape for receptor binding. |
| Solvent Accessible Surface Area (SASA) | ~450 Ų | Represents the surface area of the molecule exposed to a solvent. |
Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.
Reaction Mechanism Predictions through Computational Modeling
Computational chemistry can be used to model chemical reactions, predicting transition states and reaction pathways. For this compound, a key reaction of interest is its synthesis, particularly the final macrocyclization step where the ring is closed. acs.org
Lactonization, the intramolecular formation of an ester from a hydroxy-carboxylic acid, can be modeled to understand its feasibility and kinetics. youtube.comyoutube.com Computational modeling can:
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This helps in predicting reaction rates and identifying the most likely reaction mechanism.
Visualize Transition States: Identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactant and product.
Compare Different Catalysts or Conditions: Model the reaction in the presence of different acids or catalysts to predict which would be most effective in promoting the desired cyclization over competing side reactions (like intermolecular polymerization).
For example, a computational study of a lactonization reaction would involve mapping the potential energy surface as the terminal hydroxyl group attacks the carboxylic acid carbon, leading to ring closure and the elimination of a water molecule. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. illinois.edu For fragrance molecules like macrocyclic musks, QSAR can be used to predict odor characteristics. For other biological effects, such as toxicity, QSAR is a valuable tool in risk assessment. researchgate.net
A QSAR study on macrocyclic musks would involve:
Data Collection: Assembling a dataset of various macrocyclic lactones and ketones with experimentally measured biological activity (e.g., binding affinity to an olfactory receptor or toxicity levels). nih.gov
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing molecular branching), and 3D descriptors (related to the molecule's shape).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity.
Model Validation: The predictive power of the model is tested on a set of molecules not used in its creation.
A 3D-QSAR study on synthetic musks successfully built a model to predict the toxicity of these compounds and their environmental by-products. researchgate.net Such a model, if developed for the musk class including this compound, could predict its biological effects based on its calculated structural and electronic properties, guiding the design of safer and more effective fragrance ingredients.
Biological Activity and Molecular Mechanisms of Oxacycloheptadec 13 En 2 One
Antimicrobial Activity Investigations
Detailed investigations into the efficacy of Oxacycloheptadec-13-en-2-one against various microbial strains are not documented in accessible scientific journals or databases.
Efficacy Against Bacterial Strains and Their Growth Inhibition
There are no published studies that detail the specific bacterial strains susceptible to this compound or the concentrations at which it might inhibit their growth. While macrolides, in general, are known to possess antibacterial properties, this cannot be specifically attributed to this compound without dedicated research.
Antifungal Spectrum of Activity and Mechanism of Action
Similarly, the antifungal spectrum of this compound remains unexplored. There is no available data to suggest its efficacy against any fungal species or to elucidate the potential mechanisms by which it might exert antifungal effects.
Cellular and Molecular Targets of Antimicrobial Action
Without foundational studies on its antimicrobial activity, the cellular and molecular targets of this compound are entirely unknown. Research into how a compound interacts with microbial cells, whether by disrupting cell membranes, inhibiting protein synthesis, or other mechanisms, is contingent on initial findings of antimicrobial efficacy.
Antitumor and Cytotoxic Potentials
The potential of this compound as an antitumor or cytotoxic agent has not been the subject of published scientific inquiry.
In Vitro Studies on Various Cancer Cell Lines
No in vitro studies on the effects of this compound on any cancer cell lines have been reported in the scientific literature. Such studies are crucial for identifying any potential antiproliferative or cytotoxic effects.
Proposed Mechanisms of Antiproliferative and Apoptotic Effects
In the absence of any data suggesting that this compound possesses antiproliferative or apoptotic properties, there are no proposed mechanisms for such effects.
Interaction with Biological Macromolecules and Cellular Membranes
Detailed studies on the direct interaction of this compound with specific biological macromolecules or its precise behavior within cellular membranes are not extensively documented. However, based on its chemical structure as a macrocyclic lactone, some general interactions can be inferred.
As a large, lipophilic molecule, this compound is expected to readily associate with lipid-rich environments. nih.govnih.gov This characteristic suggests a potential for passive diffusion across cellular membranes, a common trait for many fragrance molecules. The interaction would likely be driven by hydrophobic forces, allowing the compound to partition into the lipid bilayer of cell membranes. Its large ring structure and functional groups may influence membrane fluidity and permeability, although the specifics and biological significance of such interactions remain unstudied for this particular compound.
Olfactory Receptor Binding and Downstream Signal Transduction Pathways
The perception of musk odors is initiated by the binding of odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. nih.govnih.gov These receptors are G-protein-coupled receptors (GPCRs), which, upon activation, trigger a sophisticated intracellular signaling cascade. nih.gov
While the specific olfactory receptor(s) that may bind to this compound have not been identified, research on other musk compounds has elucidated key receptors involved in musk perception, such as OR5AN1 and OR1A1, which respond to various macrocyclic and nitromusk compounds. nih.gov
The general signal transduction pathway for odorants, including musks, is well-established and proceeds as follows:
Receptor Binding: An odorant molecule binds to its specific OR on the olfactory neuron's cilia. nih.gov
G-Protein Activation: This binding event causes a conformational change in the receptor, activating an associated G-protein (commonly Gαolf). nih.gov
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. nih.govresearchgate.net
Depolarization: The opening of CNG channels allows an influx of cations (primarily Na⁺ and Ca²⁺) into the cell, causing depolarization of the neuron's membrane. nih.govnih.gov
Signal Amplification: The influx of Ca²⁺ further amplifies the signal by opening Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻ that enhances depolarization. nih.govresearchgate.net
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain for processing. nih.gov
This cascade translates the chemical event of odorant binding into an electrical signal that the brain interprets as a specific scent.
Table 1: Olfactory Signal Transduction Pathway
| Step | Event | Key Molecules Involved | Outcome |
| 1 | Ligand Binding | Odorant Molecule, Olfactory Receptor (OR) | Conformational change in OR |
| 2 | G-Protein Activation | Gαolf | Activation of Adenylyl Cyclase |
| 3 | Second Messenger Synthesis | Adenylyl Cyclase, ATP | Production of cyclic AMP (cAMP) |
| 4 | Cation Influx | cAMP, Cyclic Nucleotide-Gated (CNG) Channels | Influx of Na⁺ and Ca²⁺ ions |
| 5 | Signal Amplification | Ca²⁺, Ca²⁺-activated Cl⁻ Channels | Efflux of Cl⁻ ions |
| 6 | Neural Signal Generation | - | Action potential transmitted to the brain |
Insights into Endocrine System Interactions and Modulatory Effects
The potential for synthetic fragrance ingredients to interact with the endocrine system has been a subject of scientific investigation. Concerns have primarily focused on polycyclic musks, some of which have been found to be persistent, bioaccumulative, and capable of exerting weak estrogenic or anti-estrogenic effects in vitro. nih.govresearchgate.net
In contrast, macrocyclic musks, the class to which this compound belongs, are generally considered to have a more favorable environmental and safety profile due to better biodegradability. soda.co.jpcdn-website.com However, some research has indicated that certain macrocyclic musk compounds can stimulate the secretion of 17β-estradiol in cell models, suggesting potential endocrine activity. nih.gov
Table 2: Comparison of General Findings for Synthetic Musk Classes
| Musk Class | General Biodegradability | Documented Endocrine-Related Findings |
| Polycyclic Musks | Low | Some compounds show weak estrogenic/anti-estrogenic effects in vitro. nih.govresearchgate.net |
| Nitro Musks | Low | Largely discontinued; concerns over bioaccumulation and toxicity. cdn-website.com |
| Macrocyclic Musks | Generally Good | Considered safer; some specific compounds studied for potential estrogenic activity. nih.govcdn-website.com |
Structure Activity Relationship Sar and Derivatization Studies of Oxacycloheptadec 13 En 2 One
Synthesis of Structural Analogues and Homologues of Oxacycloheptadec-13-en-2-one
The synthesis of structural analogues and homologues of this compound is crucial for exploring its SAR. These synthetic efforts typically involve modifications at various positions of the macrocyclic ring, including the lactone functionality, the alkyl chain, and the double bond.
Key synthetic strategies often employ macrocyclization reactions such as ring-closing metathesis (RCM), macrolactonization, and transition metal-catalyzed couplings. For instance, RCM has become a powerful tool for the construction of various macrocyclic cores from acyclic diene precursors. The synthesis of analogues of this compound could involve the preparation of a series of ω-hydroxy fatty acids with varying chain lengths and functionalities, followed by cyclization.
The introduction of different functional groups, such as hydroxyl, amino, or alkyl groups, onto the macrocyclic backbone allows for a systematic investigation of their impact on biological activity. Furthermore, the synthesis of homologues with larger or smaller ring sizes provides insight into the spatial requirements for target binding.
Table 1: Examples of Synthetic Pathways for Macrocyclic Lactone Analogues
| Starting Material | Key Reaction(s) | Resulting Analogue |
| ω,ω'-diene ester | Ring-Closing Metathesis | Unsaturated macrocyclic lactone |
| ω-hydroxy acid | Macrolactonization (e.g., Yamaguchi, Shiina) | Saturated or unsaturated macrocyclic lactone |
| Dihydroxyalkane | Oxidation, Wittig reaction, cyclization | Macrocyclic lactone with varied substitution |
Impact of Macrocyclic Ring Size and Functionality on Biological Activity
Macrocyclic Ring Size: Studies on various macrocyclic compounds have demonstrated that even minor changes in ring size can lead to significant differences in biological activity. For example, in a series of macrocyclic taxoids, activity was found to be dependent on the ring size, with a 22-membered ring exhibiting the most significant tubulin binding. nih.gov This suggests that an optimal ring size is necessary to achieve a conformation that is recognized by the biological target. Altering the ring size of this compound from the native 17-membered ring could similarly modulate its bioactivity by affecting its binding affinity to putative protein targets.
Functionality: The introduction of various functional groups can profoundly impact the biological profile of this compound. For example, the presence of polar groups like hydroxyl or amino moieties can alter solubility and the potential for hydrogen bonding with a target receptor. In other macrocyclic lactones, such as the avermectins, minor chemical modifications, like the substitution of a hydroxyl with an oxo group, can drastically reduce their activity. nih.gov The integrity of sugar moieties, when present in other macrolides, has also been shown to be a determinant for optimal interaction with biological targets like P-glycoprotein. nih.gov
Table 2: Predicted Impact of Ring Size and Functionality on Bioactivity
| Modification | Predicted Effect on Bioactivity | Rationale |
| Ring contraction (e.g., 15- or 16-membered) | Potential decrease or change in activity | Altered conformation may lead to suboptimal target binding. |
| Ring expansion (e.g., 18- or 19-membered) | Potential decrease or change in activity | Increased flexibility may lead to an entropic penalty upon binding. |
| Introduction of a hydroxyl group | Could increase or decrease activity | May introduce new hydrogen bonding interactions or alter solubility. |
| Introduction of an amino group | Could increase or decrease activity | May introduce ionic interactions and alter solubility and basicity. |
| Saturation of the double bond | Likely to alter activity | Removes rigidity and potential for specific π-π interactions. |
Stereochemical Influences of the Double Bond and Chiral Centers on Bioactivity Profiles
The stereochemistry of both the double bond and any chiral centers within the macrocycle plays a crucial role in defining the three-dimensional shape of this compound, and thus its interaction with biological systems.
Chiral Centers: The presence of chiral centers, which can be introduced through synthetic modifications, would also have a profound impact on biological activity. Enantiomers often interact differently with chiral biological macromolecules such as proteins and nucleic acids. This can result in one enantiomer being significantly more active than the other, or the two enantiomers having entirely different biological effects.
Table 3: Hypothetical Bioactivity of Stereoisomers of a Substituted this compound Analogue
| Isomer | Relative Bioactivity | Rationale for Potential Difference |
| (13E, R)-isomer | +++ | Optimal fit in the chiral binding site of the target protein. |
| (13E, S)-isomer | + | Steric clashes of the S-substituent may hinder binding. |
| (13Z, R)-isomer | ++ | Altered macrocycle conformation due to the Z-double bond may still allow for moderate binding. |
| (13Z, S)-isomer | - | Combination of unfavorable stereochemistry at both the double bond and the chiral center prevents effective binding. |
Design and Synthesis of Advanced Chemical Probes and Conjugates
The development of chemical probes and conjugates based on the this compound scaffold is a critical step in elucidating its mechanism of action and exploring its potential for targeted applications.
Chemical Probes: Fluorescently labeled analogues of this compound can be synthesized to visualize its subcellular localization and to study its interactions with biological targets in real-time. This typically involves the covalent attachment of a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the macrocycle that does not interfere with its biological activity. The design of such probes requires careful consideration of the linker used to attach the fluorophore to maintain the parent molecule's bioactivity.
Another strategy is the development of biotinylated probes. Biotin can be conjugated to this compound, allowing for the isolation and identification of its binding partners through affinity purification techniques coupled with mass spectrometry.
Conjugates: The conjugation of this compound to other molecules can lead to novel therapeutic or diagnostic agents. For example, it could be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver it specifically to certain cell types. Alternatively, it could be conjugated to a known drug to create a hybrid molecule with a potentially synergistic or novel mode of action. The synthesis of these conjugates often relies on bio-orthogonal chemistry, such as click chemistry, to ensure high efficiency and specificity of the conjugation reaction.
Table 4: Examples of Chemical Probes and Conjugates Based on a Macrocyclic Scaffold
| Probe/Conjugate Type | Functional Moiety | Potential Application |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular imaging and localization studies |
| Affinity Probe | Biotin | Identification of protein binding partners |
| Drug Conjugate | Doxorubicin | Targeted cancer therapy |
| Targeting Conjugate | RGD peptide | Targeting integrin-expressing cells |
Emerging Trends and Future Research Directions for Oxacycloheptadec 13 En 2 One
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of macrocyclic compounds like Oxacycloheptadec-13-en-2-one is historically challenging, often requiring high-dilution conditions to favor intramolecular reactions over polymerization. illinois.edu Modern synthetic chemistry is focused on overcoming these limitations through novel strategies that improve yield, reduce waste, and provide greater control over stereochemistry.
A primary focus is the use of ring-closing metathesis (RCM), a powerful reaction for forming large rings. nih.govresearchgate.net Research is geared towards developing more efficient and selective catalysts that can operate at lower loadings and tolerate a wider range of functional groups. researchgate.net Strategies include the use of advanced ruthenium-based catalysts, which have shown success in the macrocyclization of dienes to form musk-like compounds. researchgate.netresearchgate.net Furthermore, the exploration of RCM under different conditions, such as in continuous flow reactors, presents an opportunity to improve throughput and simplify purification compared to traditional batch processes. researchgate.net
Another promising avenue is the use of biomass-derived starting materials, which aligns with the principles of green chemistry. nih.govresearchgate.net Researchers are investigating pathways to synthesize macrocyclic lactones from renewable resources like oleic acid. nih.gov This approach not only enhances sustainability but also provides novel building blocks for creating structural diversity. Strategies combining different synthetic transformations, such as Eschenmoser–Tanabe fragmentation and Diels-Alder reactions, are also being employed to assemble complex macrocyclic systems from readily available ketones. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Findings |
| Ring-Closing Metathesis (RCM) | Utilizes specialized catalysts (e.g., Ruthenium-based) to form a cyclic compound from a diene. | High functional group tolerance; ability to form large rings efficiently. | Successfully used to prepare musk-smelling macrocyclic lactones from biomass-derived materials like oleic acid. nih.govresearchgate.net |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a flask. | Improved heat and mass transfer; shorter reaction times; potential for automation and easier scalability. | A continuous flow RCM strategy, though yielding less than batch processes, significantly improved throughput for a macrocyclic musk. researchgate.net |
| Biomass-Based Synthesis | Employs renewable starting materials derived from plants or microorganisms. | Enhanced sustainability; access to novel chemical scaffolds. | Rapeseed oil and 9-decenoic acid have been studied as starting points for synthesizing macrocyclic musk compounds. nih.govresearchgate.net |
| Fragment-Based Assembly | Combines smaller, readily available molecules using key reactions like Eschenmoser-Tanabe fragmentation. | Modular approach allowing for the creation of diverse and complex macrocyclic architectures. | A strategy using this fragmentation successfully assembled 15- and 18-membered macrocyclic systems. nih.gov |
Advanced Mechanistic Studies of Biological Activities and Precise Target Identification
While many macrocyclic lactones are known for their potent anthelmintic (anti-parasitic worm) properties, the precise molecular targets and mechanisms of action require deeper investigation. nih.govveteriankey.com For the broader class of macrocyclic lactones, the primary biological targets in invertebrates are ligand-gated chloride channels, specifically glutamate-gated chloride channels (GluCls). nih.govnih.govresearchgate.net The binding of a macrocyclic lactone to these channels causes them to open, leading to an influx of chloride ions. This results in hyperpolarization of neuronal or muscle cells, causing flaccid paralysis and death of the parasite. nih.govhuveta.hu
Future research will focus on using advanced techniques to move beyond this general understanding to a more precise identification of the specific receptor subtypes that this compound interacts with. Techniques such as cryogenic electron microscopy (cryo-EM) could be used to determine the high-resolution structure of the compound bound to its target channel. This would provide invaluable insight into the specific molecular interactions responsible for its activity and selectivity.
Furthermore, studies are needed to explore potential secondary targets, such as gamma-aminobutyric acid (GABA) receptors, which have also been implicated in the action of some macrocyclic lactones. huveta.hu Understanding these nuanced interactions is critical for predicting off-target effects and for designing new analogs with improved efficacy and specificity.
| Biological Target | Organism Class | Mechanism of Action | Resulting Effect |
| Glutamate-Gated Chloride Channels (GluCls) | Invertebrates (Nematodes, Arthropods) | Binds to channels, causing irreversible opening and chloride ion influx. nih.govnih.gov | Flaccid paralysis of pharyngeal and somatic muscles. nih.gov |
| Gamma-Aminobutyric Acid (GABA) Receptors | Invertebrates | Can stimulate GABA release and enhance binding to its receptor, affecting chloride channels. huveta.hu | Contributes to nerve signal inhibition and paralysis. huveta.hu |
Exploration of New Biotechnological Production Platforms for Scalability
Chemical synthesis of complex molecules like this compound can be costly and generate significant waste. illinois.edunih.gov Consequently, there is a growing interest in developing biotechnological production platforms using engineered microorganisms. researchgate.net Metabolic engineering of yeast and bacteria offers a promising, sustainable, and potentially scalable alternative for producing lactones and other valuable compounds. nih.govnih.gov
The strategy involves introducing a heterologous biosynthetic pathway into a microbial host, such as the yeast Pichia pastoris or the fungus Ashbya gossypii. researchgate.netnih.gov For instance, genes encoding enzymes like 2-pyrone synthase can be introduced to initiate the production of a lactone precursor. nih.gov Subsequent engineering efforts focus on optimizing the host's metabolism to increase the supply of necessary building blocks, such as acetyl-CoA. nih.gov This can involve upregulating key native enzymes or introducing entirely new pathways to direct more carbon flux towards the desired product. nih.gov
Future work in this area will concentrate on identifying novel enzymes and pathways from diverse organisms that can produce a wider variety of macrocyclic structures. Additionally, optimizing fermentation conditions and developing robust, high-density culture systems will be crucial for achieving the scalability required for industrial production. manchester.ac.uk
| Microbial Platform | Engineering Strategy | Target Compound Class | Key Challenge |
| Pichia pastoris | Introduction of a heterologous 2-pyrone synthase gene; enhancement of acetyl-CoA supply. nih.gov | Polyketides (e.g., Triacetic acid lactone) | Directing sufficient carbon flux to the synthetic pathway. nih.gov |
| Ashbya gossypii | Heterologous overexpression of genes involved in fatty acid metabolism and cyclization. researchgate.net | γ-Lactones | Optimizing the balance between cell growth and product formation. researchgate.net |
| Lactococcus lactis | Rerouting of pyruvate (B1213749) metabolism and engineering of precursor synthesis pathways. nih.gov | Flavor compounds, exopolysaccharides | Overcoming low natural production yields. nih.gov |
Applications as a Chemical Probe in Biological Systems and Chemical Biology
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given that macrocyclic lactones like this compound bind with high affinity to specific targets like GluCls, they have significant potential for use as chemical probes. nih.govnih.gov
By attaching a fluorescent tag or a reactive group to the this compound scaffold, researchers could create powerful tools to visualize the location and dynamics of GluCls in living organisms. Such probes would be invaluable for studying the nervous systems of nematodes and arthropods, helping to map neural circuits and understand the physiological roles of these channels.
Furthermore, these probes could be used in screening assays to identify new molecules that bind to the same target. This could accelerate the discovery of new anthelmintic drugs with novel modes of action. The development of photo-affinity labels, which form a covalent bond with their target upon exposure to UV light, would allow for the definitive identification and isolation of the specific proteins that this compound interacts with in a complex biological sample.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of chemical and biological research. For a molecule like this compound, these computational tools offer several exciting future possibilities.
One key application is in the rational design of new analogs. ML models, trained on existing data, can develop Quantitative Structure-Activity Relationships (QSAR) to predict how changes in the molecule's structure will affect its properties, such as fragrance or biological activity. acs.org This can guide synthetic efforts, prioritizing the creation of compounds with the highest probability of success and reducing the time and expense of trial-and-error discovery.
AI can also be used to plan novel and more efficient synthetic routes. By analyzing vast databases of chemical reactions, AI tools can propose retrosynthetic pathways that human chemists might overlook. In the realm of biology, ML algorithms can analyze complex datasets from genomics, proteomics, and metabolomics experiments to help identify novel biological targets or to understand the mechanisms of drug resistance in parasites. researchgate.net The integration of computational and experimental approaches will create a powerful feedback loop, accelerating the entire research and development cycle for this compound and related compounds.
| Application Area | AI/ML Technique | Objective | Potential Impact |
| Drug/Fragrance Discovery | Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict biological activity or odor profile based on molecular structure. | Accelerate the design of more potent or desirable analogs. |
| Synthetic Chemistry | Retrosynthesis Prediction Algorithms | Propose novel and efficient synthetic pathways to the target molecule. | Reduce the cost and time required for chemical synthesis. |
| Mechanistic Biology | Network Analysis, Molecular Docking | Analyze complex biological data to identify protein targets and binding modes. researchgate.net | Provide deeper insights into the mechanism of action and potential off-target effects. |
| Bioprocess Optimization | Predictive Modeling of Fermentation Data | Optimize culture conditions for microbial production to maximize yield. | Enhance the scalability and economic viability of biotechnological production. |
Q & A
Q. How can researchers ensure their studies on this compound meet reproducibility standards?
- Methodological Answer :
- Deposit synthetic protocols in open repositories (e.g., protocols.io ) with version control .
- Share raw analytical data (e.g., NMR FID files, crystallographic .cif files) in supplementary materials .
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
